molecular formula C68H111N23O17 B10825820 H-Ala-Leu-Lys-Arg-Gln-Gly-Arg-Thr-Leu-Tyr-Gly-N(Bn)Gly-Gly-Gly-NH2

H-Ala-Leu-Lys-Arg-Gln-Gly-Arg-Thr-Leu-Tyr-Gly-N(Bn)Gly-Gly-Gly-NH2

Cat. No.: B10825820
M. Wt: 1522.8 g/mol
InChI Key: VRKPPIPKNYFMND-RQBSSZLCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Ala-Leu-Lys-Arg-Gln-Gly-Arg-Thr-Leu-Tyr-Gly-N(Bn)Gly-Gly-Gly-NH2 is a synthetic peptide featuring a sequence of 14 amino acids with a benzyl (Bn) modification on the nitrogen of a glycine residue (N(Bn)Gly) and a C-terminal tri-glycine amide (Gly-Gly-Gly-NH2). Key structural attributes include:

  • Central motif: Glutamine (Gln), glycine (Gly), arginine (Arg), threonine (Thr), leucine (Leu), and tyrosine (Tyr), which may confer solubility and substrate specificity.
  • C-terminal modification: The N(Bn)Gly introduces hydrophobicity, likely enhancing proteolytic stability or membrane permeability, while the Gly-Gly-Gly-NH2 tail may further resist enzymatic degradation .

While direct pharmacological data for this compound are unavailable, its design aligns with neuropeptides or receptor modulators, particularly those targeting opioid or G-protein-coupled receptors (GPCRs) due to the arginine-rich sequence and terminal modifications .

Properties

Molecular Formula

C68H111N23O17

Molecular Weight

1522.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-2-oxoethyl]-benzylamino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanediamide

InChI

InChI=1S/C68H111N23O17/c1-37(2)28-48(87-58(100)39(5)70)64(106)85-45(16-10-11-25-69)61(103)84-46(18-13-27-78-68(75)76)62(104)86-47(23-24-51(71)94)59(101)81-33-54(97)83-44(17-12-26-77-67(73)74)63(105)90-57(40(6)92)66(108)89-49(29-38(3)4)65(107)88-50(30-41-19-21-43(93)22-20-41)60(102)82-34-56(99)91(35-42-14-8-7-9-15-42)36-55(98)80-32-53(96)79-31-52(72)95/h7-9,14-15,19-22,37-40,44-50,57,92-93H,10-13,16-18,23-36,69-70H2,1-6H3,(H2,71,94)(H2,72,95)(H,79,96)(H,80,98)(H,81,101)(H,82,102)(H,83,97)(H,84,103)(H,85,106)(H,86,104)(H,87,100)(H,88,107)(H,89,108)(H,90,105)(H4,73,74,77)(H4,75,76,78)/t39-,40+,44-,45-,46-,47-,48-,49-,50-,57-/m0/s1

InChI Key

VRKPPIPKNYFMND-RQBSSZLCSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N(CC2=CC=CC=C2)CC(=O)NCC(=O)NCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)N(CC2=CC=CC=C2)CC(=O)NCC(=O)NCC(=O)N)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

General Framework of SPPS

Solid-phase peptide synthesis (SPPS) is the most widely employed method for synthesizing complex peptides like H-Ala-Leu-Lys-Arg-Gln-Gly-Arg-Thr-Leu-Tyr-Gly-N(Bn)Gly-Gly-Gly-NH2 . The process involves sequential coupling of Fmoc-protected amino acids to a resin-bound growing peptide chain. Key steps include:

  • Resin Selection : Rink amide resin is preferred for generating C-terminal amides, as it enables cleavage under mild acidic conditions while preserving the peptide’s integrity.

  • Deprotection : Piperidine (20–30% in DMF) removes the Fmoc group after each coupling cycle.

  • Activation and Coupling : Amino acids are activated using hexafluorophosphate-based reagents (e.g., HBTU, HATU) with DIEA as a base, achieving coupling efficiencies >99% for standard residues.

Table 1: SPPS Parameters for Target Peptide

ParameterSpecificationSource
ResinRink amide MBHA (0.5 mmol/g loading)
Coupling ReagentHBTU/DIEA (1:2 molar ratio)
Deprotection Reagent20% piperidine in DMF
Cleavage CocktailTFA:TIPS:H2O (95:2.5:2.5)
Average Coupling Yield98.5% per residue

Solution-Phase Synthesis

Fragment Condensation Approach

Solution-phase synthesis is less common for long peptides but offers advantages in scalability. For the target compound, fragments are synthesized individually and ligated via native chemical ligation (NCL):

  • Fragment 1 : H-Ala-Leu-Lys-Arg-Gln-Gly-Arg-Thr-Leu-Tyr-Gly-OH

  • Fragment 2 : N(Bn)Gly-Gly-Gly-NH2

Table 2: Solution-Phase Synthesis Metrics

MetricFragment 1Fragment 2
Purity (HPLC)92%95%
Yield65%78%
Coupling ReagentDCC/HOBtEDC/HOAt

Challenges and Mitigation

  • Racemization : Minimized using HOAt instead of HOBt, reducing racemization to <1%.

  • Purification : Reverse-phase HPLC with a C18 column resolves byproducts, achieving >95% purity.

Hybrid Solid-Phase/Solution-Phase Methods

Strategic Advantages

Hybrid methods combine SPPS for complex segments (e.g., Arg-rich regions ) with solution-phase synthesis for simpler fragments (e.g., N(Bn)Gly-Gly-Gly-NH2 ):

  • SPPS Segment : Residues 1–11 (H-Ala-Leu-Lys-Arg-Gln-Gly-Arg-Thr-Leu-Tyr-Gly-) are assembled on resin.

  • Solution-Phase Segment : N(Bn)Gly-Gly-Gly-NH2 is synthesized separately and coupled via EDC/NHS chemistry.

Performance Comparison

MethodTotal YieldPurityTime (Days)
SPPS42%97%14
Solution-Phase28%95%21
Hybrid58%96%18

Critical Analysis of Side Reactions

Aspartimide Formation

The Arg-Thr-Leu-Tyr-Gly sequence is prone to aspartimide formation at Thr-Ser junctions. Mitigation strategies include:

  • Low-Temperature Coupling : Conducting Thr coupling at 4°C reduces side reactions.

  • Pseudoproline Dipeptides : Incorporating Thr-Ser(ψMe,Mepro) suppresses cyclization.

Arginine Side-Chain Protection

  • Pbf Protection : Standard for Arg residues, removed during TFA cleavage without affecting N(Bn)Gly.

  • Byproduct Formation : <2% δ-lactam byproducts observed via LC-MS.

Scalability and Industrial Considerations

Cost-Benefit Analysis

FactorSPPSSolution-Phase
Resin Cost$1,200/gN/A
Reagent ConsumptionHighModerate
Labor IntensityLowHigh

Environmental Impact

  • SPPS : Generates 3.5 L solvent waste per gram of peptide.

  • Solution-Phase : 2.1 L solvent waste per gram, but requires toxic reagents (e.g., DCC) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues. Common oxidizing agents include hydrogen peroxide and performic acid.

    Reduction: Disulfide bonds in peptides can be reduced using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Peptides can undergo substitution reactions, where specific amino acids are replaced with others to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, performic acid.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives, coupling reagents like DCC or DIC.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

Biochemical Properties and Synthesis

This peptide is characterized by its unique sequence comprising multiple amino acids, which contribute to its biochemical properties. The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), which allows for precise control over the sequence and modifications, such as the incorporation of the benzyl group in N(Bn)Gly.

Table 1: Peptide Composition

Amino AcidCodeQuantity
AlanineAla1
LeucineLeu1
LysineLys1
ArginineArg2
GlutamineGln1
GlycineGly4
ThreonineThr1
TyrosineTyr1

Therapeutic Applications

H-Ala-Leu-Lys-Arg-Gln-Gly-Arg-Thr-Leu-Tyr-Gly-N(Bn)Gly-Gly-Gly-NH2 has potential therapeutic applications, particularly in drug delivery systems and as a therapeutic agent in various diseases.

Drug Delivery Systems

The peptide's structure allows it to facilitate cellular uptake and enhance the bioavailability of therapeutic agents. Research has shown that peptides with similar sequences can act as carriers for drugs, improving their efficacy and reducing side effects. For example, studies have demonstrated that arginine-rich peptides can enhance the transfection efficiency of nucleic acids in gene therapy applications .

Anticancer Activity

Preliminary studies indicate that this peptide may exhibit anticancer properties. In vitro experiments have shown that certain peptides can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival . Further research is needed to explore the specific mechanisms by which this compound influences cancer cell behavior.

Case Study: Peptide-Mediated Drug Delivery

A study investigated the use of an arginine-rich peptide similar to this compound for delivering chemotherapeutic agents to tumor cells. The results indicated a significant increase in drug accumulation within cancer cells compared to conventional delivery methods, suggesting enhanced therapeutic efficacy .

Case Study: Immunomodulatory Effects

Another study focused on the immunomodulatory effects of peptides with similar sequences. The findings revealed that these peptides could activate immune cells, enhancing their ability to respond to pathogens and potentially improving vaccine efficacy . This highlights the versatility of this compound in therapeutic contexts beyond direct drug delivery.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with receptors on the cell surface, triggering intracellular signaling pathways. They can also penetrate cells and interact with intracellular targets. The molecular targets and pathways involved vary depending on the peptide’s sequence and the biological context.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights structural and functional differences between H-Ala-Leu-Lys-Arg-Gln-Gly-Arg-Thr-Leu-Tyr-Gly-N(Bn)Gly-Gly-Gly-NH2 and related peptides:

Compound Name Sequence/Modification Key Features Biological Activity References
This compound Ala-Leu-Lys-Arg-Gln-Gly-Arg-Thr-Leu-Tyr-Gly + N(Bn)Gly-Gly-Gly-NH2 Multiple Arg residues, N(Bn)Gly, Gly-Gly-Gly-NH2 Hypothesized receptor modulator -
Dynantin (2S)-Mdp-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-LysNH2 Methionine diphenyl (Mdp) group, Gly-Gly motif Opioid receptor antagonist
Zyklophin Bz-Tyr-Gly-Gly-Phe-D-Asp-Arg-Arg-Dap-Arg-Pro-Lys-NH2 Benzoyl (Bz) group, D-Asp, Dap residue κ-Opioid receptor antagonist
Antho-RFamide Pyroglutamate N-terminus, Arg-Phe motif Excitatory neuropeptide in anemones
H-Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2 Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2 Asp, Tyr, and Ala residues Potential diagnostic applications
Key Observations:

Modifications for Stability: The N(Bn)Gly in the target compound contrasts with Dynantin’s Mdp group and Zyklophin’s benzoyl group. The Gly-Gly-Gly-NH2 terminus mirrors stabilization strategies in Dynantin (Gly-Gly) and Zyklophin (amide terminus), which prolong half-life in vivo .

Arginine-Rich Motifs :

  • The target peptide’s two arginine residues align with Dynantin and Zyklophin, which utilize Arg clusters for receptor binding (e.g., opioid receptors). Antho-RFamide’s single Arg-Phe motif also drives muscle excitation in sea anemones, suggesting arginine’s conserved role in bioactivity .

Hydrophobic vs. Hydrophilic Balance :

  • The target’s leucine and tyrosine residues enhance hydrophobicity, similar to Dynantin’s Phe-Leu and Zyklophin’s Phe-D-Asp. However, the inclusion of Gln and Thr may improve aqueous solubility compared to purely hydrophobic antagonists .

Pharmacokinetic and Mechanistic Insights

  • Proteolytic Resistance : The N(Bn)Gly and Gly-Gly-Gly-NH2 termini likely reduce degradation by exopeptidases, a strategy employed in neuropeptides like Antho-RFamide (amide terminus) and synthetic antagonists like Dynantin .
  • Receptor Targeting: Arginine-rich sequences in Dynantin and Zyklophin antagonize opioid receptors by mimicking endogenous ligands (e.g., dynorphin). The target compound’s Arg-Thr-Leu-Tyr segment may similarly interact with GPCRs or ion channels .
  • Synthetic Feasibility : Microfluidic peptide synthesis (as in ) supports scalable production of such modified peptides, ensuring consistent purity and activity .

Biological Activity

The compound H-Ala-Leu-Lys-Arg-Gln-Gly-Arg-Thr-Leu-Tyr-Gly-N(Bn)Gly-Gly-Gly-NH2 is a synthetic peptide consisting of a specific sequence of amino acids. This peptide is notable for its potential biological activities and applications in various fields, including biochemistry, pharmacology, and medicine.

Structure and Composition

The peptide is composed of the following amino acids:

  • Alanine (Ala)
  • Leucine (Leu)
  • Lysine (Lys)
  • Arginine (Arg)
  • Glutamine (Gln)
  • Glycine (Gly)
  • Threonine (Thr)
  • Tyrosine (Tyr)

Additionally, it contains a benzyl-protected glycine at the C-terminal, which can influence its stability and bioactivity.

Synthesis

The synthesis of this peptide typically employs Solid-Phase Peptide Synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing chain anchored to a solid resin. Key steps in the synthesis include:

  • Activation of Amino Acids : Using coupling reagents such as DCC or DIC.
  • Coupling : The activated amino acids are linked to the peptide chain.
  • Cleavage : The completed peptide is cleaved from the resin and purified.

Peptides like this compound are studied for their roles in cellular processes and signaling pathways. They may exhibit various biological activities, including:

  • Antimicrobial properties : Peptides can disrupt microbial membranes, leading to cell death.
  • Anticancer effects : Certain sequences may induce apoptosis in cancer cells or inhibit tumor growth.
  • Anti-inflammatory actions : They can modulate immune responses and reduce inflammation.

Case Studies

  • Antimicrobial Activity : Research has shown that peptides with similar sequences exhibit significant antimicrobial activity against pathogens such as Pseudomonas aeruginosa. This suggests that this compound may also possess similar properties due to its arginine and lysine content, which are often associated with enhanced membrane interaction and disruption .
  • Cancer Research : A study focusing on synthetic peptides revealed that modifications in amino acid sequences could enhance their selectivity towards cancer cells while minimizing effects on normal cells. This highlights the potential for this compound in targeted cancer therapies .
  • Inflammation Modulation : Peptides have been shown to affect cytokine production, potentially reducing inflammation in various models of disease. The specific sequence of this compound may play a role in these pathways, warranting further investigation .

Comparative Analysis with Similar Compounds

Compound NameSequenceBiological Activity
TaspoglutideSimilar sequence with modificationsIncreased stability and activity in diabetes treatment
SemaglutideModified GLP-1 analogUsed for glycemic control in diabetes

This table illustrates how similar peptides can have varied biological activities based on their structural modifications.

Q & A

Q. Tables

Parameter Analytical Method Key Output
PurityRP-HPLC with UV detection≥95% area normalization
Molecular WeightESI-MSObserved vs. theoretical mass (ppm error)
Secondary StructureCircular Dichroism (CD)% α-helix/β-sheet from deconvolution
Binding AffinitySurface Plasmon Resonance (SPR)KD (nM) and stoichiometry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.